molecular formula C12H18ClN B2946260 {6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-yl}methanamine hydrochloride CAS No. 1824158-94-2

{6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-yl}methanamine hydrochloride

Cat. No.: B2946260
CAS No.: 1824158-94-2
M. Wt: 211.73
InChI Key: SPAJDSBVBGZIAI-UHFFFAOYSA-N
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Description

“{6,7,8,9-tetrahydro-5H-benzo7annulen-7-yl}methanamine hydrochloride” is a chemical compound with the CAS Number: 1824158-94-2 . It has a molecular weight of 211.73 .


Molecular Structure Analysis

The molecular structure of “{6,7,8,9-tetrahydro-5H-benzo7annulen-7-yl}methanamine hydrochloride” can be represented by the InChI code: 1S/C12H17N.ClH/c13-9-10-5-7-11-3-1-2-4-12(11)8-6-10;/h1-4,10H,5-9,13H2;1H .


Chemical Reactions Analysis

The specific chemical reactions involving “{6,7,8,9-tetrahydro-5H-benzo7annulen-7-yl}methanamine hydrochloride” are not available in the searched resources.


Physical and Chemical Properties Analysis

“{6,7,8,9-tetrahydro-5H-benzo7annulen-7-yl}methanamine hydrochloride” is a powder at room temperature . More specific physical and chemical properties are not available in the searched resources.

Mechanism of Action

The mechanism of action for “{6,7,8,9-tetrahydro-5H-benzo7annulen-7-yl}methanamine hydrochloride” is not available in the searched resources.

Safety and Hazards

The safety information available indicates that “{6,7,8,9-tetrahydro-5H-benzo7annulen-7-yl}methanamine hydrochloride” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Properties

IUPAC Name

6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-ylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c13-9-10-5-7-11-3-1-2-4-12(11)8-6-10;/h1-4,10H,5-9,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPAJDSBVBGZIAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2CCC1CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 7-(nitromethyl)-6,7,8,9-tetrahydro-5H-benzo[α][7]annulene (Description 27; 48.6 g, 0.24 mol) and Ra—Ni (50 g) in ethanol (600 ml) was hydrogenated at 60 psi for 12 hours. An additional charge of Ra—Ni (50 g) was added and the mixture was hydrogenated until GC analysis indicated the reaction was complete. The resulting mixture was filtered over Celite™ and washed with ethanol (200 ml). The filtrate was treated with concentrated HCl (35 ml, 0.42 mol) and concentrated under reduced pressure. The product was then slurried in tert-butyl methyl ether (100 ml) and cooled between 0 and 5° C., filtered and washed with tert-butyl methyl ether (100 ml) and dried to give the title compound (21 g, 42%).
Name
7-(nitromethyl)-6,7,8,9-tetrahydro-5H-benzo[α][7]annulene
Quantity
48.6 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
catalyst
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step Two
Quantity
50 g
Type
catalyst
Reaction Step Three
Yield
42%

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